molecular formula C6H5N3O6S B8816996 3,5-Dinitrobenzenesulfonamide CAS No. 50825-96-2

3,5-Dinitrobenzenesulfonamide

Cat. No. B8816996
CAS RN: 50825-96-2
M. Wt: 247.19 g/mol
InChI Key: XBQMHUKBFHTGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08410100B2

Procedure details

A suspension of sodium hydrogensulfide hydrate (3.88 g; 49 mmol) in Methanol (200 ml) was added to a solution of 3,5-dinitro-benzenesulfonamide (6 g; 24.27 mmol) in Methanol (500 ml). The reaction mixture was refluxed for 3 h then cooled to room temperature, filtered and concentrated in vacuo. The crude was washed with water, filtered and dried in vacuo. 3.2 g (15 mmol; 61% yield) of orange powder were obtained.
Name
sodium hydrogensulfide hydrate
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.S.[Na].[N+:4]([C:7]1[CH:8]=[C:9]([S:16]([NH2:19])(=[O:18])=[O:17])[CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1)([O-])=O>CO>[NH2:4][C:7]1[CH:8]=[C:9]([S:16]([NH2:19])(=[O:18])=[O:17])[CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1 |f:0.1.2,^1:2|

Inputs

Step One
Name
sodium hydrogensulfide hydrate
Quantity
3.88 g
Type
reactant
Smiles
O.S.[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])S(=O)(=O)N
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The crude was washed with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
3.2 g (15 mmol; 61% yield) of orange powder were obtained

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C=C(C1)[N+](=O)[O-])S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.